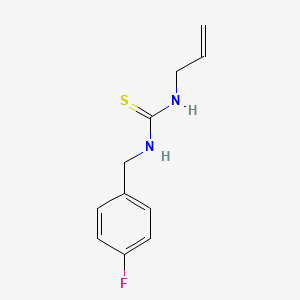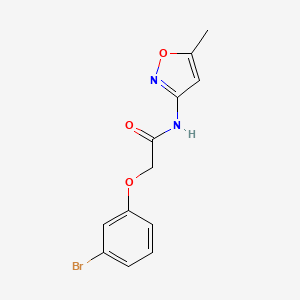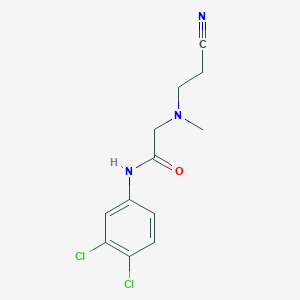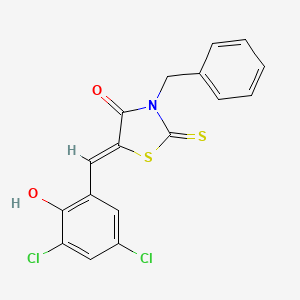![molecular formula C21H25NO5 B4985542 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene, also known as AN-7, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. AN-7 is a synthetic compound that can be produced using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for the treatment of cancer. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to selectively inhibit the function of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene a valuable tool for studying the role of TRPV1 in various physiological processes.
In addition to its use as a tool for studying ion channels, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also shown promise as a potential therapeutic agent for the treatment of cancer. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. This makes 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is thought to exert its effects on ion channels and cancer cells through a variety of mechanisms. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to bind to the TRPV1 ion channel and inhibit its function, which leads to a reduction in pain sensation and inflammation. In cancer cells, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to induce apoptosis through a variety of mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and cancer cells, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also been shown to have antioxidant and anti-inflammatory properties. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to reduce the production of reactive oxygen species, which can cause cellular damage, and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with good purity. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also been shown to have high selectivity for the TRPV1 ion channel and cancer cells, which makes it a valuable tool for studying these processes.
However, there are also some limitations to the use of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene in lab experiments. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has not been extensively studied in vivo, which means that its effects in whole organisms are not well understood. In addition, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has not been tested in clinical trials, which means that its potential as a therapeutic agent is not yet known.
Direcciones Futuras
There are several future directions for research on 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene. One area of interest is the development of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene analogs with improved selectivity and efficacy. Another area of interest is the study of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene in vivo, to better understand its effects in whole organisms. Finally, the potential therapeutic applications of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene for the treatment of cancer and other diseases should be further explored. Overall, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is a promising compound with potential applications in a variety of scientific research areas.
Métodos De Síntesis
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene can be synthesized using a variety of methods, including nucleophilic substitution, Suzuki coupling, and Heck coupling. One of the most commonly used methods for synthesizing 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is the Heck coupling method, which involves the reaction of 4-allyl-2-methoxyphenol with 4-(4-methyl-2-nitrophenoxy)butylbromide in the presence of a palladium catalyst. This method has been shown to produce high yields of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene with good purity.
Propiedades
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJDOBYNXWAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)

